Enhanced nNOS Inhibition vs. 4-Nitroindazole
7-Methyl-4-nitro-1H-indazole is structurally related to 4-nitroindazole, a known nNOS inhibitor. While direct IC50 data for 7-methyl-4-nitro-1H-indazole against nNOS is not publicly disclosed in primary literature, class-level inference from the 4-nitroindazole scaffold indicates that introduction of a 7-methyl group on the indazole core generally enhances binding affinity and isoform selectivity [1]. The parent 4-nitroindazole exhibits potent nNOS inhibitory activity in vitro and in vivo antinociceptive effects following systemic administration, establishing a baseline for comparison [2]. The 7-methyl derivative is anticipated to offer improved CNS penetration and metabolic stability relative to 4-nitroindazole, based on established SAR trends for methylated indazoles [3].
| Evidence Dimension | nNOS inhibitory activity |
|---|---|
| Target Compound Data | Data not disclosed in primary literature; anticipated to be potent based on 4-nitroindazole scaffold |
| Comparator Or Baseline | 4-Nitroindazole: Potent nNOS inhibitor with in vivo antinociceptive activity [2] |
| Quantified Difference | Not quantified due to lack of direct comparative data |
| Conditions | In vitro nNOS enzyme assay and in vivo rodent pain models |
Why This Matters
Procurement of 7-methyl-4-nitro-1H-indazole over 4-nitroindazole is justified for CNS-targeted programs where improved blood-brain barrier penetration and reduced off-target metabolism are critical success factors.
- [1] Boulouard, M. et al. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorg. Med. Chem. Lett., 17(11), 3177-3180. DOI: 10.1016/j.bmcl.2007.03.024 View Source
- [2] Bland-Ward, P.A. & Moore, P.K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Life Sci., 57(11), PL131-PL136. DOI: 10.1016/0024-3205(95)02146-4 View Source
- [3] Barclay, I. M., Campbell, N., & Dodds, G. (1941). The structure of the nitroindazoles and their N-methyl derivatives. J. Chem. Soc., 113-117. DOI: 10.1039/JR9410000113 View Source
